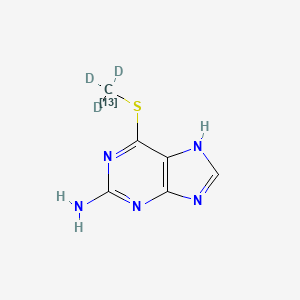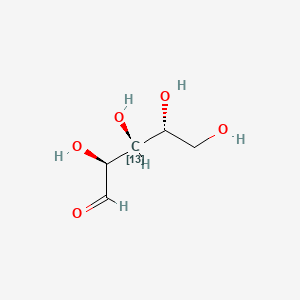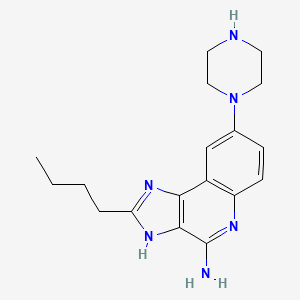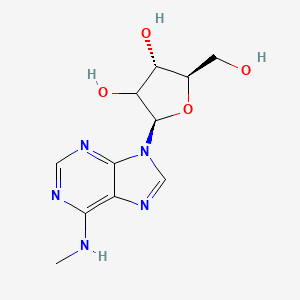
N6-Methyl-xylo-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Methyl-xylo-adenosine is a modified nucleoside that plays a significant role in various biological processes. It is a methylated form of adenosine, where a methyl group is attached to the nitrogen at the sixth position of the adenine ring. This modification is prevalent in RNA molecules and is known to influence RNA metabolism, including transcription, translation, and degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-xylo-adenosine typically involves the methylation of adenosine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include enzymatic methylation using specific methyltransferases that target the N6 position of adenosine. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N6-Methyl-xylo-adenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N6-methyl-adenosine derivatives.
Reduction: Reduction reactions can lead to the formation of demethylated adenosine.
Substitution: Substitution reactions can occur at the methyl group or other positions on the adenine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions include various methylated and demethylated adenosine derivatives, which can have distinct biological activities and properties .
Aplicaciones Científicas De Investigación
N6-Methyl-xylo-adenosine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study methylation processes and nucleoside chemistry.
Biology: It plays a crucial role in the regulation of gene expression and RNA metabolism.
Medicine: It is being investigated for its potential therapeutic applications in cancer and other diseases.
Industry: It is used in the development of novel pharmaceuticals and biotechnological applications .
Mecanismo De Acción
N6-Methyl-xylo-adenosine exerts its effects by influencing RNA metabolism. The methylation at the N6 position of adenosine affects the stability, splicing, and translation of RNA molecules. This modification is recognized by specific RNA-binding proteins, which mediate various downstream effects. The molecular targets include RNA methyltransferases, demethylases, and RNA-binding proteins that regulate gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N6-Methyladenosine: Similar in structure but lacks the xylo configuration.
N6-Dimethyladenosine: Contains two methyl groups at the N6 position.
N6-Methyl-2’-O-methyladenosine: Methylated at both the N6 position and the 2’-O position of the ribose
Uniqueness
N6-Methyl-xylo-adenosine is unique due to its specific xylo configuration, which can influence its interaction with enzymes and RNA-binding proteins. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other methylated adenosine derivatives .
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8?,11-/m1/s1 |
Clave InChI |
VQAYFKKCNSOZKM-YGHVBYMHSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


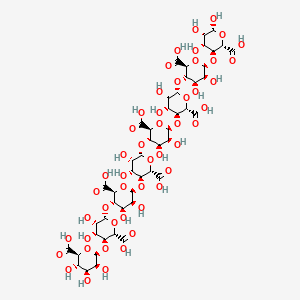

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)


![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
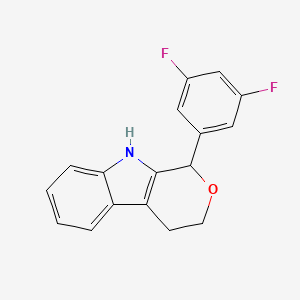
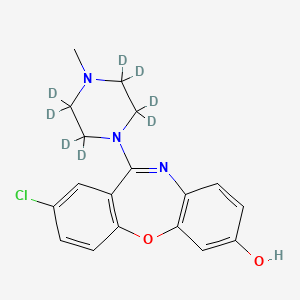
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
